4-Chloro-D-phenylalanine methyl ester hydrochloride

Overview

Description

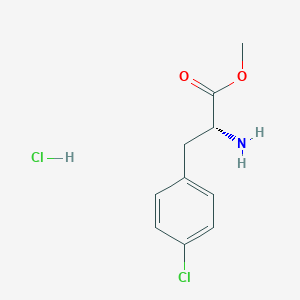

4-Chloro-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl and a molecular weight of 250.12 g/mol . It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is known for its role as a tryptophan hydroxylase inhibitor, which makes it significant in biochemical research .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-D-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

This compound acts as an inhibitor of Tryptophan Hydroxylase . By inhibiting TPH, it reduces the synthesis of serotonin, thereby affecting the availability of this neurotransmitter in the brain .

Biochemical Pathways

The compound affects the serotonin synthesis pathway . Serotonin is synthesized from the amino acid tryptophan in a two-step process. First, TPH converts tryptophan to 5-hydroxytryptophan (5-HTP). Then, the enzyme aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin . By inhibiting TPH, this compound reduces the production of 5-HTP, leading to a decrease in serotonin synthesis .

Pharmacokinetics

This property is crucial for its action on central nervous system targets like TPH .

Result of Action

The inhibition of serotonin synthesis by this compound can lead to a variety of effects at the molecular and cellular levels. It has been associated with cognitive defects in rodents and has been used to induce serotonin depletion in rats . It also stimulates glucose intolerance in pregnant mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsAs it crosses the blood-brain barrier , factors specific to the central nervous system environment may also play a role.

Biochemical Analysis

Biochemical Properties

The primary biochemical role of 4-Chloro-D-phenylalanine methyl ester hydrochloride is its inhibitory action on tryptophan hydroxylase . Tryptophan hydroxylase is a crucial enzyme in the biosynthesis of serotonin, a neurotransmitter involved in various physiological processes . By inhibiting this enzyme, this compound can effectively reduce the central utilization of serotonin .

Cellular Effects

In terms of cellular effects, this compound has been shown to induce 5-hydroxytryptamine (5-HT) depletion in rats . This depletion of 5-HT can lead to various changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its inhibitory effect on tryptophan hydroxylase . By inhibiting this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin . This results in a decrease in serotonin levels, which can have various downstream effects on cellular and molecular processes .

Temporal Effects in Laboratory Settings

Given its role as a tryptophan hydroxylase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains in the system .

Dosage Effects in Animal Models

It is known to induce 5-HT depletion in rats , suggesting that higher dosages would result in greater depletion of 5-HT.

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis, where it acts as an inhibitor of the enzyme tryptophan hydroxylase . This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin .

Transport and Distribution

It is known to cross the blood-brain barrier more effectively than p-chlorophenylalanine , suggesting that it may be distributed widely throughout the brain.

Subcellular Localization

Given its role as a tryptophan hydroxylase inhibitor, it is likely to be found wherever this enzyme is localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 4-chloro-D-phenylalanineThe reaction conditions often include the use of methanol and hydrochloric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product is 4-chloro-D-phenylalanine.

Scientific Research Applications

4-Chloro-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:

Biochemistry: It is used as a tryptophan hydroxylase inhibitor to study serotonin synthesis and metabolism.

Neuroscience: The compound crosses the blood-brain barrier and is used to investigate the role of serotonin in various neurological processes.

Pharmacology: It is employed in the development of drugs targeting serotonin pathways.

Medical Research: Studies have shown its potential in understanding cognitive defects and glucose intolerance.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-L-phenylalanine: Another derivative of phenylalanine with similar inhibitory effects on tryptophan hydroxylase.

DL-4-Chlorophenylalanine methyl ester hydrochloride: A racemic mixture of the compound with similar properties.

Uniqueness

4-Chloro-D-phenylalanine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and its ability to cross the blood-brain barrier more effectively than some of its analogs. This makes it particularly useful in neurological research .

Biological Activity

4-Chloro-D-phenylalanine methyl ester hydrochloride (4-Cl-D-Phe-OMe·HCl) is a synthetic derivative of the amino acid phenylalanine, characterized by the introduction of a chlorine atom at the para position of the phenyl ring. This modification significantly influences its biological activity, particularly in the context of neurotransmitter synthesis and neuropharmacological research.

- Molecular Formula : C10H12ClNO2·HCl

- Molecular Weight : Approximately 250.12 g/mol

- IUPAC Name : Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate; hydrochloride

- Physical Form : White powder

- Purity : 98% .

This compound primarily acts as a selective inhibitor of tryptophan hydroxylase , an enzyme crucial for the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is a precursor to serotonin. By inhibiting this enzyme, 4-Cl-D-Phe-OMe·HCl effectively reduces serotonin synthesis in the brain, leading to significant alterations in serotonin levels. This action is particularly relevant in studies related to mood regulation and cognitive functions .

Biological Activity

Research has demonstrated several key biological activities associated with this compound:

- Serotonin Depletion : The compound is utilized in animal studies to deplete serotonin levels, enabling researchers to explore the role of serotonin in various physiological and behavioral processes .

- Neuropharmacological Applications : Its ability to manipulate serotonin levels makes it a valuable tool for investigating neurodegenerative diseases such as Parkinson's disease and depression, where serotonin dysfunction is often implicated .

Case Studies and Research Findings

- Memory Deficits Induction : Studies have indicated that administration of 4-Cl-D-Phe-OMe·HCl can induce memory deficits in animal models, highlighting its potential impact on cognitive functions.

- Behavioral Studies : Research involving behavioral assays has shown that alterations in serotonin levels due to this compound can affect anxiety-like behaviors and depressive-like symptoms in animal models, providing insights into its role in mood disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| D-Phenylalanine | No chlorine substitution | Naturally occurring amino acid |

| L-Phenylalanine | No chlorine substitution | Naturally occurring amino acid |

| 4-Bromo-D-phenylalanine methyl ester hydrochloride | Bromine instead of chlorine | Different halogen with potential distinct biological effects |

| 3-Chloro-D-phenylalanine methyl ester hydrochloride | Chlorination at a different position | Altered reactivity and biological activity |

| D-Tyrosine methyl ester hydrochloride | Hydroxyl group instead of chlorine | Similar aromatic structure but different functional group |

The unique halogenation pattern of this compound enhances its role as an inhibitor of key enzymes involved in neurotransmitter synthesis, distinguishing it from other phenylalanine derivatives .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33965-47-8 | |

| Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.